Product packaging for Osmium(4+)(Cat. No.:CAS No. 22542-05-8)

Osmium(4+)

Cat. No.: B1218387
CAS No.: 22542-05-8
M. Wt: 190.2 g/mol
InChI Key: OQURWADGXKZUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osmium(4+) refers to chemical compounds where the transition metal osmium is in the +4 oxidation state, one of its most stable and common states . This oxidation state is frequently found in key compounds like osmium dioxide (OsO₂) and various chloride complexes . Researchers value Osmium(IV) complexes for their relative inertness and slower ligand exchange kinetics compared to other metals, which provides greater stability under physiological conditions for biomedical studies . A significant area of investigation involves the development of anticancer agents. Specifically, octahedral Osmium(IV)-indazole complexes, such as cis-[OsIVCl4(κN2-1H-ind)2], have demonstrated potent antiproliferative activity by reducing cell viability and increasing late apoptotic/necrotic cell populations in various cancer cell lines (e.g., HT-29, H446) . The exploration of cis-trans isomerism in these octahedral complexes is a critical research focus, as the geometric configuration profoundly influences their biological activity and mechanism of action, offering a pathway to more effective therapeutics . These properties also make Osmium(4+) complexes valuable tools in other research fields, including serving as catalysts in organic synthesis and as precursors for materials science . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Os+4 B1218387 Osmium(4+) CAS No. 22542-05-8

Properties

CAS No.

22542-05-8

Molecular Formula

Os+4

Molecular Weight

190.2 g/mol

IUPAC Name

osmium(4+)

InChI

InChI=1S/Os/q+4

InChI Key

OQURWADGXKZUIH-UHFFFAOYSA-N

SMILES

[Os+4]

Canonical SMILES

[Os+4]

Origin of Product

United States

Advanced Synthetic Methodologies and Preparation of Osmium Iv Compounds

Novel Routes for Mononuclear Osmium(IV) Complex Synthesis

The preparation of mononuclear osmium(IV) complexes has been a focal point of synthetic inorganic chemistry, driven by the quest for compounds with specific catalytic, magnetic, and electronic properties. Recent advancements have led to more efficient and safer synthetic protocols, expanding the library of accessible osmium(IV) species.

Grignard Reagent-Based Approaches to Osmium(IV) Tetraaryl Complexes

A significant breakthrough in the synthesis of homoleptic osmium(IV) tetraaryl complexes, M(aryl)4, has been the development of Grignard reagent-based methods that utilize precursors other than the highly toxic and volatile osmium tetroxide (OsO4). ulb.ac.beumb.educhemrxiv.org Traditional syntheses using OsO4 often resulted in low yields (typically ≤34%) and were complicated by the formation of osmium(VI) oxoaryl side products. ulb.ac.bechemrxiv.org

An improved and higher-yielding route employs tetra-n-octylammonium hexahaloosmate(IV) precursors, ((Oct4N)2[OsX6]; where X = Cl, Br). ulb.ac.beumb.edu This method avoids the direct use of OsO4 and mitigates the formation of undesirable side products. umb.edu The reaction of these precursors with the appropriate aryl Grignard reagent affords the desired Os(aryl)4 complexes in significantly higher yields. For instance, Os(2-tolyl)4 and Os(2,5-xylyl)4 have been synthesized in yields of up to 76%. ulb.ac.be This approach has also enabled the synthesis of previously inaccessible complexes, such as Os(mesityl)4, albeit in lower yields due to the steric bulk of the mesityl groups. ulb.ac.beumb.edu

The steric properties of the aryl ligand have been shown to have a clear impact on the efficiency of the synthesis. A correlation exists between increasing steric bulk of the ortho-substituents on the aryl ligand and a decrease in the isolated yield of the Os(aryl)4 complex. umb.edu For example, while Os(2-ethylphenyl)4 can be obtained in a 41% yield, the more sterically hindered Os(2-isopropylphenyl)4 is formed in only a 14% yield. umb.edu

Furthermore, this methodology has been extended to the synthesis of Os(aryl)4 complexes with pre-installed functional groups on the aryl ligands. wikipedia.orgwikipedia.orgnih.gov By using Grignard reagents prepared from pre-functionalized aryl halides, a variety of substituents such as fluoro, chloro, bromo, iodo, and thioether groups have been incorporated. wikipedia.orgwikipedia.orgnih.gov This strategy provides access to a wider range of functionalized Os(IV) tetraaryl complexes that would be challenging to prepare through post-synthetic modification. wikipedia.orgwikipedia.org

Table 1: Synthesis of Osmium(IV) Tetraaryl Complexes using Grignard Reagents and (Oct4N)2[OsBr6] Precursor

Osmium(IV) ComplexAryl Grignard ReagentYield (%)Reference
Os(2-tolyl)42-tolylmagnesium bromide75 ulb.ac.be
Os(2,5-xylyl)42,5-xylylmagnesium bromide76 ulb.ac.be
Os(mesityl)4mesitylmagnesium bromide≤21 ulb.ac.be
Os(2-ethylphenyl)42-ethylphenylmagnesium bromide41 umb.edu
Os(2-isopropylphenyl)42-isopropylphenylmagnesium bromide14 umb.edu
Tetrakis(4-fluoro-2,5-dimethylphenyl)osmium(IV)4-fluoro-2,5-dimethylphenylmagnesium bromide77 nih.gov
Tetrakis(4-chloro-2,5-dimethylphenyl)osmium(IV)4-chloro-2,5-dimethylphenylmagnesium bromide60 nih.gov
Tetrakis(4-bromo-2,5-dimethylphenyl)osmium(IV)4-bromo-2,5-dimethylphenylmagnesium bromide59 nih.gov

Ligand Exchange and Substitution Strategies in Osmium(IV) Chemistry

Ligand exchange and substitution reactions are fundamental strategies for modifying the coordination sphere of osmium(IV) complexes, thereby tuning their chemical and physical properties. While the synthesis of Os(aryl)4 complexes from [OsX6]2- (X = Cl, Br) is a prime example of a substitution reaction where halide ligands are replaced by aryl groups, post-synthetic modifications also play a crucial role. ulb.ac.be

The aryl ligands of stable Os(aryl)4 complexes can be chemically functionalized through various methods, including bromination and subsequent Suzuki or Negishi cross-coupling reactions. chemrxiv.orgnih.gov For example, tetrakis(4-bromo-2,5-xylyl)osmium(IV) has been prepared and used as a precursor for further functionalization. nih.gov

In a different approach, the formation of the osmium(IV)-cyanoimido complex, [Os(IV)(bpy)(Cl)3(NCN)]- (where bpy = 2,2'-bipyridine), is achieved through the reaction of an Os(VI)-nitrido precursor with tetraethylammonium (B1195904) cyanide. nih.gov This reaction involves a change in the osmium oxidation state and the formation of a new ligand directly at the metal center. The resulting cyanoimido ligand can then undergo further functionalization through alkylation and acylation reactions. nih.gov

Controlled Redox Pathways for Osmium(IV) Compound Generation

The generation of osmium(IV) compounds through controlled redox pathways is a versatile synthetic strategy. This can involve either the oxidation of lower-valent osmium precursors or the reduction of higher-valent osmium species.

Reduction of Higher-Valent Osmium Precursors:

A common route to osmium(IV) complexes involves the reduction of osmium(VI) precursors. For instance, the synthesis of the cyanoimido complex [Os(IV)(bpy)(Cl)3(NCN)]- proceeds from an Os(VI)-nitrido complex. nih.gov In the context of biological systems, it has been shown that osmium(VI) nitrido complexes can be reduced by glutathione, a biologically relevant reducing agent, to lower oxidation states, with the formation of stable osmium(IV) intermediates. ulb.ac.be

Thermolysis of certain osmium(VI) thiolate complexes, such as [PPh4][Os(N)(SCH2Ph)4], can also lead to the formation of osmium(IV) species through a process believed to be reductive elimination. acs.org Reductive elimination is a fundamental reaction in organometallic chemistry where the oxidation state of the metal center decreases as a new covalent bond is formed between two ligands. wikipedia.org

Oxidation of Lower-Valent Osmium Precursors:

Conversely, osmium(IV) compounds can be prepared by the oxidation of osmium(II) or osmium(III) precursors. Oxidative addition is a key reaction in this context, where the oxidation state and coordination number of the metal center increase. wikipedia.org For example, the reaction of an Os(II) complex with a molecule like a halogen (X2) can lead to an Os(IV) species with two new M-X bonds.

The synthesis of osmium(IV) polyhydride complexes of the type (C5Me5)OsH3(L) is achieved by treating the corresponding bromoosmium(III) complexes, (C5Me5)OsBr2(L), with sodium borohydride. illinois.edu This process involves the formal oxidation of the osmium center from +3 to +4.

Synthesis of Polynuclear and Cluster Osmium(IV) Architectures

The synthesis of polynuclear and cluster osmium(IV) architectures presents a greater synthetic challenge due to the need to control the assembly of multiple metal centers. The design of appropriate bridging ligands and the manipulation of self-assembly processes are key to constructing these complex structures.

Bridging Ligand Design in Multinuclear Osmium(IV) Systems

Bridging ligands play a crucial role in mediating the electronic and magnetic interactions between metal centers in polynuclear complexes. The design of these ligands is therefore central to the synthesis of multinuclear osmium(IV) systems with desired properties.

Halide ions are common bridging ligands in osmium chemistry. For example, the binuclear nonahalide complexes (Bu4N)3[Os2Br9] and (Bu4N)[Os2Br9] have been synthesized, containing Os(III) and Os(IV) centers, respectively, in a face-sharing bioctahedral structure with bridging bromide ligands. rsc.org

Organic ligands with multiple donor sites are also widely used to construct polynuclear assemblies. Pyrazine-based ligands, for instance, have been employed to bridge osmium centers in coordination polymers. ibm.comacs.org While many of the reported pyrazine-bridged osmium complexes feature Os(II), the principles of ligand design can be extended to higher oxidation states. The synthesis of homo- and heteronuclear ruthenium and osmium complexes with an asymmetric pyrazine-based bridging ligand has been reported, demonstrating the versatility of this class of ligands. acs.org The design of such ligands allows for the controlled assembly of multiple metal centers and the tuning of the electronic communication between them.

Supramolecular Assembly of Osmium(IV) Containing Materials

Supramolecular assembly utilizes non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecular building blocks into well-defined, higher-order structures. researchgate.netnih.gov This bottom-up approach is a powerful tool for the construction of functional materials from osmium(IV)-containing components.

While the field of supramolecular assembly of osmium(IV) complexes is still developing, the principles are well-established. Osmium(IV) complexes with appropriate peripheral functional groups can act as building blocks for the construction of coordination polymers and other supramolecular architectures. nih.gov For example, tetraaryl osmium(IV) complexes have been considered as modular components for self-assembled monolayers and extended molecular frameworks. chemrxiv.orgrsc.org

The formation of coordination polymers often relies on the use of bridging ligands that link metal centers into one-, two-, or three-dimensional networks. Pyrazine and its derivatives are effective linkers for this purpose. ibm.commdpi.com The hydrothermal synthesis of coordination polymers is a technique that can be applied to the preparation of robust, crystalline materials, including those containing osmium. sciopen.com

Hydrogen bonding is another key interaction in directing the self-assembly of supramolecular structures. semanticscholar.orgmdpi.com By incorporating hydrogen bond donor and acceptor sites into the ligands of an osmium(IV) complex, it is possible to guide the assembly of these complexes into predictable supramolecular lattices.

Solid-State Synthesis and Materials Fabrication of Osmium(IV) Species

Solid-state synthesis provides routes to osmium(IV) materials that are often inaccessible through conventional solution-phase chemistry. These methods typically involve high temperatures and pressures to facilitate the formation of extended solid lattices.

Hydrothermal and Solvothermal Preparation of Osmium(IV) Oxides and Related Materials

Hydrothermal and solvothermal syntheses are versatile techniques for the crystallization of inorganic materials from aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures. These methods have been successfully employed for the preparation of osmium(iv) oxide (OsO₂) nanoparticles with controlled morphology.

A notable example is the hydrothermal synthesis of OsO₂ nanospheres from the hydrolysis of potassium hexachloroosmate(IV) (K₂OsCl₆). mdpi.comresearchgate.net In this process, an aqueous solution of K₂OsCl₆ is heated in a sealed vessel, leading to the formation of OsO₂ nanocrystals. The morphology and size of the resulting particles are highly dependent on the reaction parameters such as temperature and duration.

Research has shown that at a constant pressure of 100 MPa, the size and shape of OsO₂ crystals can be systematically controlled. mdpi.comresearchgate.net Initially, at lower temperatures and shorter reaction times, irregular nanoparticles are formed. As the temperature and reaction time increase, these nanoparticles grow and self-assemble into more uniform nanospheres. mdpi.com For instance, time-series experiments at 300°C demonstrated the evolution of OsO₂ from irregular nanoparticles of 40–150 nm to well-defined nanospheres of 150–450 nm over 36 hours. mdpi.comresearchgate.net This growth process is believed to be governed by nucleation and aggregate growth, followed by an Ostwald ripening mechanism. researchgate.net

The influence of temperature on the final product is also significant. Higher temperatures generally lead to larger and more uniform OsO₂ nanospheres. mdpi.comresearchgate.net This is attributed to the enhanced dissolution and recrystallization kinetics at elevated temperatures.

While the hydrothermal synthesis of OsO₂ is well-documented, the application of solvothermal methods to produce other osmium(IV) chalcogenides, such as sulfides and selenides, is an area of ongoing research. The principles of solvothermal synthesis, which involve using organic solvents, offer the potential to access different reaction pathways and potentially stabilize novel osmium(IV) chalcogenide phases.

Table 1: Hydrothermal Synthesis of Osmium(IV) Oxide Nanoparticles

Precursor Temperature (°C) Pressure (MPa) Time (h) Resulting Material Morphology Particle Size (nm)
K₂OsCl₆ 300 100 5 OsO₂ Irregular Nanoparticles 40-150
K₂OsCl₆ 300 100 12 OsO₂ Irregular Nanoparticles 100-280
K₂OsCl₆ 300 100 24 OsO₂ Nanospheres 100-380
K₂OsCl₆ 300 100 36 OsO₂ Nanospheres 150-450
K₂OsCl₆ 550 100 24 OsO₂ Uniform Nanospheres ~500

Chemical Vapor Deposition and Thin Film Synthesis of Osmium(IV) Compounds

Chemical Vapor Deposition (CVD) encompasses a family of techniques used to deposit thin films of solid materials onto a substrate from gaseous precursors. This methodology is crucial for applications in microelectronics and coatings where precise control over film thickness, composition, and uniformity is required. The synthesis of osmium(IV) thin films, particularly osmium dioxide, has been explored using various CVD techniques.

One of the established methods for growing high-quality single crystals of OsO₂ is Chemical Vapor Transport (CVT) . mdpi.com In this process, a source material (e.g., polycrystalline OsO₂ powder) is sealed in an ampoule with a transport agent. A temperature gradient is applied across the ampoule, causing the source material to react with the transport agent to form a volatile species. This gaseous compound then diffuses to the cooler end of the ampoule where it decomposes, depositing a crystalline film of the desired material. While effective for single crystal growth, CVT is generally not suitable for large-area thin film deposition.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a more versatile CVD technique that utilizes volatile organometallic compounds as precursors. While the MOCVD of many metal oxides is well-established, the development of suitable precursors for osmium(IV) oxide has been a challenge. An attempt to deposit OsO₂ thin films by MOCVD has been reported, but detailed experimental parameters and outcomes are not widely available, suggesting that this remains an area for further development. The choice of precursor is critical in MOCVD, as it must be sufficiently volatile and decompose cleanly at a suitable temperature to yield a pure film of the desired osmium(IV) compound.

Pulsed Laser Deposition (PLD) is another physical vapor deposition technique that has shown promise for the synthesis of complex oxide thin films. ulisboa.pt In PLD, a high-power laser is used to ablate a target of the material to be deposited, creating a plasma plume that then condenses on a heated substrate. This technique offers stoichiometric transfer of material from the target to the substrate, which is advantageous for multicomponent oxides. While the PLD of various oxides is a mature field, specific and detailed reports on the fabrication of osmium(IV) oxide thin films using this method are limited in the scientific literature. The general parameters for PLD of oxides, however, provide a starting point for the development of OsO₂ thin film deposition.

Table 2: General Parameters for Pulsed Laser Deposition of Oxide Thin Films

Parameter Typical Range
Laser Wavelength 193 - 355 nm
Laser Fluence 1 - 4 J/cm²
Repetition Rate 1 - 20 Hz
Substrate Temperature 500 - 800 °C
Background Gas Oxygen
Background Pressure 10⁻³ - 10⁻¹ mbar

Electronic Structure, Bonding, and Theoretical Studies of Osmium Iv

Advanced Molecular Orbital and Ligand Field Theory of Osmium(IV) Complexes

Ligand Field Theory (LFT), an extension of molecular orbital (MO) theory, provides a powerful framework for describing the electronic structure of transition metal complexes. wikipedia.org For an Os(IV) ion in an octahedral coordination environment, the five degenerate d-orbitals are split into two sets by the electrostatic field of the surrounding ligands: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). libretexts.org

Osmium, as a third-row transition metal, experiences a large ligand field splitting energy (Δo). This strong field, combined with the relatively high effective nuclear charge of the Os(IV) center, means that its complexes are almost invariably low-spin. For a d⁴ system like Os(IV), this results in a ground-state electron configuration of (t₂g)⁴(e_g)⁰. amazonaws.com This configuration features two unpaired electrons, rendering the complexes paramagnetic.

Relativistic Effects on Osmium(IV) Electronic Configuration

For heavy elements like osmium (atomic number Z=76), the velocities of core electrons can approach a significant fraction of the speed of light. stackexchange.com This necessitates the inclusion of relativistic effects in any accurate theoretical description of their electronic structure. These effects arise from the principles of special relativity and have profound consequences on orbital energies and, consequently, on chemical properties.

The primary relativistic effects are:

Scalar Relativistic Effects : These include the relativistic contraction and energetic stabilization of s and p orbitals due to mass-velocity and Darwin terms. Conversely, d and f orbitals become destabilized and expand radially because they are more effectively screened from the nuclear charge by the contracted s and p orbitals. scispace.com

Spin-Orbit Coupling : This effect arises from the interaction between the electron's spin and its orbital angular momentum. For heavy elements like osmium, spin-orbit coupling is significant and can lead to the mixing of electronic states with different spin multiplicities.

These effects are crucial for accurately predicting the properties of osmium compounds. For example, relativistic effects are responsible for osmium's atomic ground state being ⁵D₄, the same as iron, whereas a non-relativistic calculation would incorrectly predict a ⁵F₅ ground state, analogous to ruthenium. researchgate.net In computational studies on group 8 tetroxides, including the osmium analogue, relativistic effects were shown to increase bond strengths and decrease bond lengths. nih.gov The significant destabilization of the 5d orbitals in osmium compared to the 4d orbitals in ruthenium is a direct consequence of relativity and accounts for many of the chemical differences observed between these two elements. scispace.com

Computational Chemistry Approaches to Osmium(IV) Electronic and Geometric Structures

Modern computational chemistry provides indispensable tools for investigating the properties of osmium(IV) complexes at the atomic level. These methods allow for the prediction of geometries, electronic structures, spectroscopic properties, and reaction mechanisms.

Density Functional Theory (DFT) has become the most widely used computational method for studying transition metal complexes, including those of Os(IV), due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations have been successfully applied to a wide range of Os(IV) systems to elucidate their structure-property relationships.

Researchers have used DFT to:

Rationalize Electronic Properties : First-principles calculations based on DFT have been used to understand trends in the electrochemical and optical properties of series of Os(IV) tetraaryl complexes. nih.gov

Analyze Chemical Bonding : DFT calculations, in conjunction with methods like the Electron Localization Function (ELF) analysis, have confirmed the strongly ionic character of Os-S coordination bonds in certain Os(IV) complexes. researchgate.net In a study of the dimeric complex (PⁱPr₃)₂H₄Os=Pb=OsH₄(PⁱPr₃)₂, DFT analysis revealed that the bonding consists of two strong dative σ-bonds from the lead atom to the osmium centers, with weaker π-backdonation from osmium to lead. nih.gov

Simulate Spectra : Time-dependent DFT (TD-DFT) is a common approach to simulate electronic absorption spectra. This method has been used to calculate the intense ligand-to-metal charge transfer (LMCT) transitions in the visible region for Os(IV) complexes. researchgate.net

Investigate Reaction Mechanisms : DFT is also employed to map out potential energy surfaces for chemical reactions, helping to understand the reactivity of Os(IV) compounds.

The table below summarizes selected applications of DFT in the study of Osmium(IV) systems.

Complex TypeProperties InvestigatedDFT Method/FunctionalReference(s)
Os(IV) Tetraaryl ComplexesElectrochemical and optical gaps, redox potentialsNot specified nih.gov
[Os(SR_F)₂(S₂CNEt₂)₂]Electronic absorption spectra, bonding characterTD-DFT, ELF analysis researchgate.net
(PⁱPr₃)₂H₄Os=Pb=OsH₄(PⁱPr₃)₂Molecular geometry, nature of Os-Pb bondingNot specified nih.gov
Os₃(μ-TeR)₂(CO)₁₀ ClusterIsomerization kinetics and mechanismM06 functional rsc.org
Nitrido-Osmium(VI) ComplexesGeometry, σ-hole interactions (Osme bonds)PBE0-D3 functional mdpi.com

While DFT is a workhorse method, ab initio ("from the beginning") quantum chemical methods provide a systematically improvable and parameter-free approach to solving the electronic Schrödinger equation. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT may struggle, such as in describing excited states or systems with significant multi-reference character.

For Os(IV) complexes, ab initio calculations are valuable for benchmarking DFT results and for high-accuracy studies of smaller model systems. For instance, in studies of Os(IV) complexes with 1H- and 2H-indazoles, researchers have noted the use of ab initio calculations to investigate the nature of the electronic excited states. nih.gov

Hybrid methods represent a middle ground, combining the computational efficiency of DFT with the theoretical rigor of ab initio approaches. Hybrid DFT functionals, such as PBE0 or B3LYP, incorporate a percentage of exact exchange from Hartree-Fock theory, which can improve the description of electronic properties for many transition metal complexes. mdpi.com

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvent effects, and reaction pathways. While classical MD simulations using empirical force fields are common for large biomolecules, they are less straightforward for transition metal complexes due to the complexity of parameterizing the metal center.

Ab initio molecular dynamics (AIMD) overcomes this challenge by calculating the forces on the atoms "on-the-fly" at each time step using a quantum mechanical method, typically DFT. chemrxiv.org This approach, though computationally intensive, allows for the simulation of chemical reactions and dynamic processes without the need for pre-defined force field parameters. For Os(IV) systems, AIMD can be a powerful tool for exploring:

Conformational Flexibility : Investigating the accessible shapes and isomers of a complex in solution.

Ligand Exchange Reactions : Simulating the pathways and barriers for ligands binding to or dissociating from the osmium center.

Solvent Dynamics : Understanding the structure and dynamics of the solvent shell around the Os(IV) complex and its influence on reactivity.

While detailed AIMD studies focused solely on Os(IV) are still emerging, the methodology is well-suited for providing a deeper understanding of the dynamic behavior that governs the reactivity and function of these important complexes.

Reactivity and Reaction Mechanisms of Osmium Iv Species

Redox Chemistry and Electron Transfer Processes of Osmium(IV)

The accessibility of multiple stable oxidation states for osmium is a hallmark of its chemistry, with the Os(IV) state serving as a crucial pivot point. The electron transfer processes involving Os(IV) are fundamental to its role in catalysis and materials science. Osmium(IV) complexes, particularly those with ortho-methylated σ-aryl ligands, are noted for their robustness, consistent with a stable low-spin d4 electronic configuration. acs.org This stability allows for a rich and often reversible redox chemistry. acs.orgacs.org

The redox behavior of osmium(IV) is most commonly explored through the Os(IV)/Os(III) reduction and Os(IV)/Osmium(V) oxidation couples. These transitions correspond to the [Os(IV)]/[Os(III)]- and [Os(V)]+/[Os(IV)] processes, respectively.

Solution voltammetric and spectroelectrochemical studies have been instrumental in elucidating these processes. For instance, in tetraaryl osmium(IV) complexes, reversible redox events corresponding to both the Os(IV)/Os(V) (0/1+) and Os(IV)/Os(III) (0/1−) couples are readily observed. researchgate.net The oxidation to Os(V) is particularly noteworthy, as it led to the early isolation of stable paramagnetic Os(V) species. acs.orghku.hk In some systems, such as the cyanoimido complex mer-[OsIV(bpy)(Cl)3(NCN)]-, an extensive and reversible redox chemistry is observed, with accessible couples ranging from Os(VI/V) to Os(III/II). acs.orgacs.org

In certain molecular architectures, such as a tetra(ferrocenylaryl)osmium(IV) complex, the Os(IV) center uniquely enables access to mixed-valence states. nih.gov Spectroscopic features in these systems are consistent with intramolecular iron-iron or iron-osmium charge transfer processes upon oxidation. nih.gov The Os(IV)/Os(V) transition, in this case, is a reversible process observed in solution voltammograms. nih.gov In contrast, osmium porphyrin complexes, while capable of existing in a wide range of oxidation states, show that Os(IV) porphyrins stabilized by axial water or alcohol molecules are notably stable against both further oxidation and reduction. wikipedia.org

The electronic environment created by the surrounding ligands profoundly influences the redox potentials of Os(IV) complexes. This tunability is a key aspect of designing osmium compounds for specific applications.

In the family of homoleptic Os(aryl)4 complexes, the nature and position of substituents on the aryl rings allow for precise and systematic tuning of the redox potentials. hku.hk A clear trend is observed where electron-donating groups on the aryl ligands, such as methyl groups, make the osmium center more electron-rich and thus easier to oxidize. hku.hk This results in a cathodic shift (to less positive potentials) of the Os(IV)/Os(V) redox couple. hku.hk Conversely, electron-withdrawing substituents, such as halogens, make the complex more difficult to oxidize, shifting the potential to more anodic (positive) values. acs.org

A systematic study of 13 differently substituted Os(aryl)4 complexes identified a direct correlation between the first oxidation potential (E1/2(0/1+)) and an adjusted Hammett parameter that accounts for all aryl ligand substituents. acs.org For example, the complex Os–2Cl, with electron-withdrawing ortho-chloride substituents, exhibits one of the highest oxidation potentials at +0.696 V vs. [FcH]+/FcH. acs.org In contrast, complexes with multiple electron-donating methyl groups, like Os(mesityl)4, show a significantly lower oxidation potential of +0.153 V. acs.org The steric bulk of the ligands can also play a role, not only in stabilizing the complex but also in influencing its geometry and, consequently, its electronic properties. researchgate.net

This principle extends to other ligand systems. For osmium complexes with tridentate polypyridyl ligands, substituting the ligand framework with electron-donating groups facilitates the Os(II) to Os(III) oxidation, causing a negative shift in the ground-state potentials. acs.org Although this study focuses on the Os(II)/Os(III) couple, the underlying principle of ligand electronic effects directly applies to the redox behavior of Os(IV) systems. acs.org

Table 1: Influence of Aryl Ligand Substitution on the Redox Potentials of Selected Os(aryl)4 Complexes. All potentials are reported relative to the [FcH]+/FcH couple.

ComplexE1/2 (OsIII/OsIV) (0/1−) [V]E1/2 (OsIV/OsV) (0/1+) [V]E1/2 (OsV/OsVI) (1+/2+) [V]Source
Os(2-tolyl)4 (Os1)-2.06+0.28- acs.org
Os(2,5-xylyl)4 (Os2)-2.01+0.24- acs.org
Os(mesityl)4 (Os3)-2.03+0.15+1.12 acs.org
Os1–4Br-1.89+0.56- acs.org
Os1–5Br-1.80+0.68- acs.org
Os–2Cl-1.68+0.70- acs.org
Os2–4F-1.95+0.32- acs.org
Os2–4Cl-1.92+0.33- acs.org
Os2–4Br-1.92+0.34- acs.org
Os2–4I-1.91+0.32- acs.org

σ-Bond Activation and Functionalization Mediated by Osmium(IV) Complexes

Osmium(IV) complexes, particularly unsaturated hydride species, exhibit a remarkable ability to activate a wide range of strong σ-bonds. These diamagnetic six-coordinate d4 species often adopt distorted geometries that enhance their reactivity. nih.govacs.org The activation processes are notable because they typically proceed without a change in the formal oxidation state of the osmium center. acs.org Activation can be induced directly by the Os(IV) complex or by a highly reactive 14-electron Os(II) intermediate that is generated upon reductive elimination of H2 or HCl from the Os(IV) precursor. nih.gov

Osmium(IV) intermediates are implicated in various C-H activation and cyclometalation reactions. One proposed mechanism involves the oxidative addition of a C-H bond to a lower-valent osmium center, forming an unstable Os(IV) intermediate, which then undergoes reductive elimination to yield the final product. For example, the synthesis of a phenolate (B1203915) osmium complex from 2,6-diformyl-4-methylphenol is thought to proceed through the oxidative addition of an aldehyde C-H bond, forming a transient Os(IV) species. acs.org

A more direct role is played by osmium(IV) polyhydride complexes. The tetrahydride complex [OsIVH4(PiPr3)2], generated from the thermal activation of an Os(VI) precursor, can coordinate to the carbonyl group of an aromatic ketone and subsequently activate C-H bonds to achieve cyclometalation. acs.org Similarly, the complex [OsH2Cl2(PiPr3)2] reacts with dienes, leading to a C(sp3)-H bond activation on the diolefin ligand to generate a hydride-allyl osmium(IV) complex. nih.gov

In a distinct mechanism, the oxidation of a hydroxoosmium(III) complex with hydrogen peroxide leads to the C-H activation of a methyl group on a supporting pyridinophane ligand. acs.org This reaction forms a stable, seven-coordinate organometallic Os(IV) complex featuring a direct Os-CH2 bond, demonstrating that C-H activation can be triggered by an oxidation process that targets the metal center. acs.org

Unsaturated osmium(IV)-hydride complexes are versatile reagents for the activation of numerous σ-bonds beyond C-H. nih.govacs.org

H-H and B-H Activation: These complexes readily activate molecular hydrogen (H-H) and the B-H bonds of boranes. nih.gov The reaction of [OsHCl(PiPr3)2] with pinacolborane (HBpin) involves the coordination of B-H bonds to the osmium center, followed by a heterolytic B-H bond activation to yield a borinium derivative. nih.gov In a different system, heterolytic B-H activation and subsequent H-H formation have been observed to occur consecutively on an Os-SH bond. nih.gov

Si-H Activation: The activation of Si-H bonds has also been demonstrated. The hexahydride complex OsH6(PiPr3)2 reacts with silanes via an Os(IV) dihydrogen intermediate, [OsH4(η2-H2)(PiPr3)2]. acs.org Kinetic studies indicate that the homolytic cleavage of the Si-H bond is the rate-determining step in this activation. acs.org

N-H and O-H Activation: Osmium(IV) hydrides can activate N-H bonds in molecules like diamines. nih.govacs.org While not explicitly listed in the section title, the related activation of O-H bonds is also a key reaction. The heterolytic activation of water by an Os(II) complex generates a trihydride hydroxo Os(IV) species as a key intermediate in the catalytic hydration of nitriles. researchgate.net

C-X Activation: The activation of carbon-halogen bonds is also within the scope of these Os(IV) complexes, with C-Br bond cleavage being specifically noted. nih.govacs.org

Oxygen Atom Transfer and Oxidation Reactions Involving Osmium(IV) Intermediates

While osmium in higher oxidation states, particularly Os(VI) and Os(VIII), is most renowned for mediating oxygen atom transfer (OAT) reactions, Os(IV) species can participate as key intermediates in these catalytic cycles. High-valent metal-oxo complexes are generally implicated as the active oxidants in processes like alkane hydroxylation and olefin epoxidation. nsf.gov

In the oxidation of osmium(II) porphyrin complexes to their trans-dioxoosmium(VI) counterparts using m-chloroperoxybenzoic acid, a stable Os(IV) intermediate is formed along the reaction pathway. Although this Os(IV) species is not the terminal oxidant, its position within the oxidation sequence highlights its role in accessing the catalytically active higher oxidation states.

There is also evidence suggesting a more direct, albeit tentative, role for Os(IV) in catalysis. The trans-[OsVIL2(O)2] complex, where L is a dithioimidodiphosphinate ligand, is capable of catalyzing the aerobic oxidation of PPh3. nih.gov Mechanistic considerations suggest that this process may proceed via an Os(IV) intermediate, where the Os(VI) complex is first reduced by the substrate and the resulting Os(IV) species is then re-oxidized by air to complete the catalytic cycle. nih.gov Similarly, a sulfoximido Os(IV) complex has been shown to undergo O-atom transfer to substrates like trans-stilbene (B89595) and PPh3.

These examples indicate that while Os(IV) is not typically the primary oxygen-atom donor, it can function as a crucial, isolable or transient, intermediate in oxidation reactions mediated by osmium complexes.

Ligand Substitution and Isomerization Pathways in Osmium(IV) Coordination Chemistry

Ligand substitution and isomerization are fundamental reactions in the coordination sphere of an Osmium(IV) center. These processes involve the replacement of one ligand by another or the rearrangement of existing ligands into a different geometric configuration, respectively. The pathways for these reactions are typically categorized into two primary mechanisms: dissociative and associative.

Dissociative (D) Mechanism: This pathway begins with the cleavage of a metal-ligand bond to form a lower-coordination intermediate. This initial step is typically the slowest and therefore rate-determining. The intermediate then rapidly coordinates with the incoming ligand. dalalinstitute.com

Associative (A) Mechanism: In this mechanism, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate. Subsequently, the leaving group detaches. The initial bond-formation is the rate-determining step. wikipedia.orgcsbsju.edu

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can have associative (Ia) or dissociative (Id) character, depending on whether bond-making or bond-breaking is more significant in the transition state. researchgate.netoup.com

For octahedral complexes, which are common for Os(IV), a purely associative mechanism is less frequent due to the steric crowding of forming a seven-coordinate intermediate. libretexts.org Conversely, a dissociative pathway, leading to a five-coordinate intermediate, is a more common consideration. dalalinstitute.comlibretexts.org

Kinetic and Thermodynamic Aspects of Ligand Exchange Reactions

The study of reaction kinetics provides crucial insights into the mechanism of ligand exchange. The rate law and the activation parameters—enthalpy (ΔH‡) and entropy (ΔS‡) of activation—are key indicators. A reaction following a dissociative (D) mechanism typically exhibits a first-order rate law, dependent only on the concentration of the starting complex, and a positive entropy of activation, reflecting the increase in disorder as the leaving group departs in the rate-determining step. dalalinstitute.com An associative (A) mechanism, in contrast, generally follows second-order kinetics and has a negative entropy of activation due to the ordering that occurs when the incoming ligand joins the complex. wikipedia.orgdifferencebetween.com

While comprehensive kinetic data for ligand substitution on simple Os(IV) complexes are scarce, studies on related osmium systems can provide valuable models. For instance, the cis-trans isomerization of the osmium nitrosyl complex, (nBu4N)[OsCl4(NO)(Hind)], has been studied in detail. Although not a classic Os(IV) d4 system, its mechanistic investigation offers a rare glimpse into the energetics of ligand rearrangement in an octahedral osmium complex. acs.orgnih.gov

The isomerization was found to be a reversible, first-order process. The activation parameters were determined from the temperature dependence of the reaction rates using the Eyring equation. nih.gov

Activation Parameters for the cistrans Isomerization of (nBu4N)[OsCl4(NO)(Hind)]
ReactionΔH (kJ/mol)ΔS (J/(mol·K))
cistrans200.7 ± 0.7142.7 ± 8.9
transcis168.2 ± 0.685.9 ± 3.9

Data sourced from Gavriluta, A. et al. (2013). acs.orgnih.gov

The significantly positive values for the entropy of activation (ΔS‡) for both the forward and reverse reactions strongly suggest a dissociative mechanism for the isomerization. nih.gov This implies that the rearrangement proceeds through an intermediate of a lower coordination number, likely formed by the dissociation of a chloride or indazole ligand.

Thermodynamically, the stability of a complex is measured by its Gibbs free energy (ΔG). fiveable.me A distinction must be made between thermodynamic stability and kinetic inertness. A complex can be thermodynamically stable (products are at a higher energy) but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly due to a high activation energy barrier). wikipedia.org The Os(IV) d4 configuration in an octahedral field can lead to significant crystal field stabilization energy (CFSE), which often contributes to kinetic inertness by increasing the activation energy for ligand substitution.

Stereochemical Control in Osmium(IV) Complex Transformations

The stereochemistry of the products of a ligand substitution or isomerization reaction is dictated by the geometry of the reaction intermediate and any subsequent rearrangements. For octahedral Os(IV) complexes reacting via a dissociative pathway, the five-coordinate intermediate can adopt one of two primary geometries: a square pyramid (SP) or a trigonal bipyramid (TBP). libretexts.org

Square Pyramidal (SP) Intermediate: If the intermediate maintains a square pyramidal geometry and the incoming ligand enters the vacant coordination site, the original stereochemistry of the complex is retained. For example, a cis reactant would yield a cis product. libretexts.org

Trigonal Bipyramidal (TBP) Intermediate: A trigonal bipyramidal intermediate can undergo intramolecular rearrangement (e.g., Berry pseudorotation), which can scramble the ligand positions. This can lead to stereochemical changes, such as the isomerization of a cis complex to a trans complex, or vice versa. The final product distribution depends on the relative energies of the possible TBP intermediates and the sites of attack by the incoming ligand. libretexts.org

The choice between an SP or TBP intermediate, and thus the stereochemical outcome, is influenced by factors such as the electronic properties of the non-leaving ligands and steric constraints. The "trans effect," where a ligand influences the rate of substitution of the ligand opposite to it, can also play a crucial role in directing the stereochemistry of the product in a series of substitution steps. While well-documented for square planar complexes, the trans effect also operates in octahedral systems. slideshare.net

In the absence of detailed experimental studies on Os(IV) systems, these general principles, derived largely from studies of other transition metals like Co(III), provide the fundamental framework for predicting and understanding the stereochemical pathways in Osmium(IV) transformations. libretexts.org

Advanced Spectroscopic and Analytical Characterization of Osmium Iv Compounds

X-ray Based Spectroscopic Techniques for Osmium(IV) Oxidation State and Structure

X-ray based spectroscopic techniques, particularly X-ray Absorption Spectroscopy (XAS), are powerful probes for determining the oxidation state and local atomic structure around a metal center like osmium. These techniques utilize intense, tunable X-rays typically provided by synchrotron facilities. wikipedia.org

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Spectroscopy (XAS) is generally divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). acs.org XANES focuses on the region immediately above the absorption edge, typically within about 50 eV, and provides information about the electronic structure, oxidation state, and local symmetry of the absorbing atom. fz-juelich.de, arxiv.org EXAFS, extending from about 50 eV to several hundred eV above the edge, is sensitive to the local atomic structure, including bond distances, coordination numbers, and types of neighboring atoms. fz-juelich.de

For Os(IV) compounds, XANES can be used to determine the formal oxidation state by comparing the edge position to that of Os standards with known oxidation states. rsc.org, esrf.fr Differences in the XANES spectra of Os standards with oxidation states between 0 and IV+ are significant, suggesting that observed changes are primarily related to the oxidation state rather than contributions from the coordination sphere. rsc.org Studies have shown that the formal oxidation state of Os in certain materials, such as pentlandite, is close to +4 based on Os L₃-edge XANES spectra compared to standards. esrf.fr While subtle changes in XANES can occur even within the Os(IV) oxidation state due to structural transformations and changes in bonding, the technique remains valuable for confirming the presence of Os(IV) intermediates. ulb.ac.be

EXAFS provides complementary structural information by analyzing the oscillations in the absorption coefficient at higher energies. These oscillations arise from the scattering of the emitted photoelectron by surrounding atoms. By fitting the EXAFS data, precise bond distances and coordination environments around the Os(IV) center can be determined. fz-juelich.de Although obtaining highly accurate EXAFS data for Os L-edges can be challenging due to the large atomic size and number of Os, studies have shown that meaningful EXAFS can be collected to provide information on the coordination sphere. rsc.org, uni-muenchen.de Preliminary fitting of EXAFS spectra has indicated how Os is incorporated into the structure of certain materials. esrf.fr

Resonant Inelastic X-ray Scattering (RIXS) Applied to Osmium(IV) Electronic States

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out technique that probes electronic excitations by analyzing the energy lost by the incident X-ray photon. By tuning the incident X-ray energy to an absorption edge of osmium (e.g., the L₃-edge), RIXS becomes element-specific and sensitive to the electronic structure and dynamics of Os(IV) compounds. iucr.org

RIXS is particularly powerful for studying the electronic states of 5d transition metals like osmium, where spin-orbit coupling plays a significant role. arxiv.org For Os(IV) (5d⁴) systems, RIXS can reveal details about on-site intra-t₂g excitations, t₂g-to-e_g excitations, and ligand-to-metal charge transfer excitations. aps.org, researchgate.net Studies on Os(IV) halides, such as K₂OsCl₆, K₂OsBr₆, and Rb₂OsBr₆, which are considered realizations of non-magnetic J=0 compounds, have utilized RIXS to investigate electronic excitations. researchgate.net The RIXS spectra of these compounds show features corresponding to transitions within the Os 5d levels and ligand-to-metal charge transfer excitations. aps.org Analysis of RIXS spectra can help to parametrize electronic parameters such as spin-orbit coupling, Hund's coupling, and crystal-field splitting. researchgate.net, aps.org RIXS has also been applied to study the electronic and magnetic energy scales in osmium-based double perovskites, revealing splitting of the t₂g multiplet. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Osmium(IV) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local environment, bonding, and dynamics of molecules in solution and solid states. While Osmium has NMR-active isotopes (¹⁸⁷Os and ¹⁸⁹Os), their low natural abundance and sensitivity can make direct Os NMR challenging. northwestern.edu, organicchemistrydata.org However, multinuclear NMR, focusing on the nuclei of ligands coordinated to Os(IV), is a widely used approach. huji.ac.il

Multinuclear NMR for Ligand Environment and Dynamics

Multinuclear NMR, including ¹H, ¹³C, and other nuclei present in the ligands (e.g., ¹⁵N, ³¹P, ¹⁹⁵Pt), is frequently used to characterize Os(IV) complexes. researchgate.net, scispace.com, tandfonline.com, nih.gov, csic.es, acs.org The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide valuable insights into the nature and symmetry of the ligand environment around the Os(IV) center. libretexts.org

For instance, ¹H NMR spectroscopy can reveal the presence and types of protons in the ligands, their relative positions, and information about molecular symmetry. Changes in chemical shifts upon coordination to Os(IV) can indicate the electronic influence of the metal center on the ligands. acs.org, nih.gov ¹³C NMR provides information about the carbon framework of the ligands and how coordination affects carbon atoms. researchgate.net, scispace.com, tandfonline.com, csic.es, acs.org Studies on Os(IV) complexes with pyrazole (B372694) carbothioamide ligands have utilized ¹H and ¹³C NMR for characterization. researchgate.net, scispace.com, tandfonline.com Multinuclear NMR has also been used to study the stability of Os(IV) complexes in solution. researchgate.net Furthermore, variable-temperature NMR studies can probe the dynamics of ligands, such as restricted rotation, and provide thermodynamic parameters for these processes. rsc.org, nsf.gov

NMR studies on Os(IV) complexes have also involved nuclei like ³¹P for complexes containing phosphine (B1218219) ligands. csic.es The chemical shifts and coupling patterns in ³¹P NMR spectra can confirm the coordination of phosphines and provide information about their environment. csic.es

Solid-State NMR for Structural Elucidation of Osmium(IV) Materials

Solid-state NMR spectroscopy is a powerful technique for studying the structure and dynamics of solid materials, including Os(IV) compounds that may not be soluble or suitable for single-crystal X-ray diffraction. Magic Angle Spinning (MAS) is often employed in solid-state NMR to average out anisotropic interactions and yield sharper signals. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Osmium(IV) Structural Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the molecular vibrations of a compound. These vibrations are related to the bond strengths, masses of the atoms, and the molecular symmetry, offering insights into the structure and bonding within Os(IV) complexes. americanelements.com, wikipedia.org, researchgate.net, rsc.org

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. americanelements.com, wikipedia.org, researchgate.net, rsc.org

For Os(IV) compounds, vibrational spectroscopy can be used to identify the presence of specific functional groups and to characterize the coordination environment around the osmium center. Metal-ligand stretching vibrations are typically observed in the lower frequency region of the spectrum and can be sensitive to the oxidation state and coordination number of the metal. rsc.org

Studies on Os(IV) complexes have utilized IR spectroscopy for characterization, providing information about the ligands and their coordination to osmium. researchgate.net, scispace.com, tandfonline.com, nih.gov For example, IR spectra have been used to confirm the presence of characteristic bands related to ligands coordinated to Os(IV). acs.org

Raman spectroscopy, particularly resonance Raman spectroscopy, can be very informative for studying metal complexes as it can selectively enhance the vibrations of chromophores within the molecule. rsc.org Resonance Raman studies on diosmium tetracarboxylate complexes, including those with Os(IV), have helped to assign specific vibrational modes, such as osmium-osmium, osmium-oxygen, and osmium-chlorine stretching vibrations. rsc.org, osti.gov These studies have shown that while some vibrational modes are relatively insensitive to changes in ligands, others, like the osmium-oxygen stretch, are highly sensitive. rsc.org

By analyzing the frequencies, intensities, and symmetries of the observed vibrational bands in both IR and Raman spectra, valuable structural information about Os(IV) compounds can be obtained, complementing data from other spectroscopic techniques. americanelements.com, wikipedia.org, researchgate.net, rsc.org, rsc.org

Assignment of Metal-Ligand Vibrations and Force Constants

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the nature of metal-ligand bonds in Osmium(IV) complexes. By analyzing the observed vibrational frequencies, particularly those associated with metal-ligand stretching and bending modes, information about bond strengths and force constants can be obtained. Coordination of a ligand to a metal center can lead to shifts in the ligand's characteristic vibrational frequencies compared to the free ligand, due to alterations in force constants and bond strengths within the ligand molecule. educationsource.in These shifts provide indirect evidence of the metal-ligand interaction.

For metal hydrides, including potentially Os(IV) hydrides, characteristic stretching (νMH) vibrations typically appear in the 1600-2200 cm-1 range. rsc.org Studies on other transition metal hydrides have shown that symmetric (νs) and antisymmetric (νas) M-H stretching bands can appear close to each other in IR spectra, with varying intensities. rsc.org While direct examples of metal-ligand vibration assignments and force constant calculations specifically for Os(IV) complexes were not extensively detailed in the search results, the principles of vibrational spectroscopy for characterizing metal-ligand bonds are well-established and applicable to Os(IV) systems. educationsource.inscribd.comnorthwestern.edu

In Situ Spectroscopic Monitoring of Osmium(IV) Reaction Intermediates

In situ spectroscopic techniques allow for the real-time observation of chemical reactions involving Osmium(IV) compounds, providing valuable information about transient intermediates and reaction pathways. Resonant X-ray emission spectroscopy (RXES) has emerged as a powerful tool for probing the chemical state of a metal center and studying chemical reactions in situ. figshare.comnih.govresearchgate.net This technique can reveal fine changes in the electronic configuration of a metal center in response to small modifications in the ligand environment. researchgate.net

RXES has been used to monitor spectral changes during the reduction of osmium(VI) nitrido complexes, revealing the formation of stable osmium(IV) intermediates. figshare.comnih.govresearchgate.netulb.ac.be These studies demonstrate the utility of in situ RXES in supporting proposed reaction mechanisms and confirming the generation of specific Os(IV) species during a reaction. figshare.comnih.govulb.ac.be Although not specifically for Os(IV), in situ NMR spectroscopy has also been used to monitor the formation and transformation of intermediates in reactions involving osmium complexes, such as the formation of osmabenzenes and osmabenzynes. xmu.edu.cn This highlights the broader applicability of in situ spectroscopic methods for understanding Os(IV) reaction mechanisms.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Osmium(IV) (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. Osmium(IV) has a d4 electron configuration. Depending on the ligand field symmetry and strength, Os(IV) complexes can be diamagnetic (low spin, S=0) or paramagnetic (high spin, S=2 or intermediate spin states). Therefore, EPR spectroscopy is applicable to paramagnetic Os(IV) complexes.

While some search results mention EPR spectroscopy in the context of osmium complexes, they often refer to Os(III) species which are paramagnetic (d5). nih.govrsc.orgresearchgate.net One study mentions diamagnetic osmium(IV) complexes [Os(SRF)2(S2CNEt2)2] which were characterized by NMR, consistent with their diamagnetic nature. researchgate.net Another study investigated the sorption characteristics and diffuse reflectance and EPR spectra of osmium surface complexes, noting that Os(IV) in K2[OsCl6] reacts with aminopropyl groups on a silica (B1680970) gel surface, implying potential EPR studies on these surface complexes, although specific Os(IV) EPR data were not detailed in the abstract. researchgate.net The applicability of EPR to Os(IV) depends on its spin state, which is dictated by the specific complex's electronic structure.

Mössbauer Spectroscopy for Nuclear Probing of Osmium(IV)

Mössbauer spectroscopy is a nuclear technique that can provide information about the electronic structure, oxidation state, and local environment of specific isotopes within a solid sample. For osmium, the 189Os isotope is relevant for Mössbauer spectroscopy, utilizing nuclear transitions at 36.2 and 69.5 keV. arxiv.org

While early studies measured 189Os Mössbauer spectra for a series of osmium compounds in various oxidation states including +4, these studies did not focus on coordination complexes relevant in contemporary research areas like anticancer agents. arxiv.org More recent work has demonstrated the potential of 187Os nuclear resonance scattering, specifically nuclear forward scattering (NFS) and nuclear inelastic scattering (NIS), for characterizing hyperfine interactions and lattice dynamics in osmium(VI) complexes. arxiv.org This research suggests that 187Os nuclear resonance scattering could be a reliable technique for investigating hyperfine interactions in osmium complexes of other oxidation states, including Os(IV). arxiv.org Mössbauer spectroscopy, therefore, holds promise for providing detailed nuclear-level insights into the electronic and structural properties of Os(IV) compounds. ethz.chd-nb.infosemanticscholar.orgacs.org

Electrochemical and Voltammetric Characterization of Osmium(IV) Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are essential for understanding the redox behavior of Osmium(IV) complexes. These methods probe the ease with which a complex can gain or lose electrons, providing information about its stability in different oxidation states and the potentials at which redox transformations occur. nih.gov

Osmium(IV) complexes often exhibit rich redox chemistry. amazonaws.com Studies on osmium(IV) tetraaryl complexes have utilized solution voltammetry to characterize their electrochemical properties. acs.org These complexes can show reversible redox features associated with Os4+/5+ processes. acs.org For example, tetrakis(4-ferrocenyl-2,5-xylyl)osmium(IV) (OsFc) exhibits reversible redox behavior for both the ferrocenyl units (Fe2+/3+) and the osmium center (Os4+/5+). acs.orgchemrxiv.org The redox potentials can be influenced by the nature of the ligands and substituents. amazonaws.com

Cyclic voltammetry experiments can provide information such as peak currents, peak potentials, and the separation between anodic and cathodic peaks (ΔEp), which are indicative of the reversibility of the electron transfer process. nih.gov For a reversible system, the peak current is typically proportional to the square root of the scan rate, and ΔEp is close to 0 at low scan rates. nih.gov Voltammetric studies on DNA modified with osmium tetroxide complexes (which can involve different osmium oxidation states, including potentially Os(IV) species formed in situ) have shown distinct redox peaks corresponding to different electrochemical processes. nih.govresearchgate.net

Here is a representative example of redox potential data for an Os(IV) complex:

CompoundRedox CouplePotential (V vs FcH/[FcH]+)Reference
[TpOs(NCMe)Cl2]BF4Os4+/3++0.65 acs.org
OsFcOs4+/5+Not explicitly stated as a single value, but reversible redox behavior observed acs.orgchemrxiv.org

Note: Potentials are reported relative to the ferrocene/ferrocenium (FcH/[FcH]+) redox couple, a common internal standard in non-aqueous electrochemistry.

Mass Spectrometry and Elemental Analysis for Osmium(IV) Compound Identification

Mass spectrometry and elemental analysis are fundamental analytical techniques used to confirm the identity and purity of synthesized Osmium(IV) compounds. Elemental analysis provides the percentage composition of elements (e.g., C, H, N, S) in a compound, which can be compared to the theoretically calculated values based on the proposed molecular formula. amazonaws.comnih.govresearchgate.netscispace.comnih.govcsic.es

Mass spectrometry provides information about the molecular weight of the complex and can help in identifying fragments, offering clues about the structure. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used for coordination complexes. nih.govresearchgate.netscispace.comnih.govspuvvn.edu High-resolution mass spectrometry provides accurate mass measurements, which can help determine the elemental composition of ions. amazonaws.comacs.org For example, ESI-MS has been used to characterize osmium(IV) complexes with pyrazole-containing ligands. nih.govresearchgate.netscispace.com Mass spectrometry has also been used to tentatively identify Os(IV) acetamide (B32628) complexes formed during reactions. acs.org

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used for the quantitative determination of osmium and other metal content in the synthesized complexes. nih.govresearchgate.netscispace.com

X-ray Diffraction Analysis for Solid-State Structure Determination of Osmium(IV) Complexes

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of crystalline Osmium(IV) complexes in the solid state. This method provides detailed information about bond lengths, bond angles, coordination geometry, and packing arrangements. rsc.orgamazonaws.comacs.orgacs.orgresearchgate.netnih.govnih.govwikipedia.org

X-ray diffraction studies have been performed on various Os(IV) complexes, including tetraaryl complexes and complexes with nitrogen-containing ligands. rsc.orgacs.orgacs.orgnih.gov These studies confirm the coordination geometry around the osmium center, which is often octahedral or distorted tetrahedral depending on the ligands. acs.orgspuvvn.eduresearchgate.net For instance, single-crystal X-ray diffraction confirmed the pseudotetrahedral structure of certain osmium(IV) tetraaryl complexes. acs.org The technique allows for the determination of Os-C and Os-halogen bond lengths and angles, providing insights into the bonding within the complex. acs.orgresearchgate.net

X-ray diffraction data are typically deposited in crystallographic databases like the Cambridge Structural Database (CSD). researchgate.netwikimedia.org The crystal structure of cis-tetrachlorido-bis(indazole)osmium(IV) has been determined by X-ray diffraction, providing a comparison with its trans isomer. nih.govrsc.org X-ray diffraction has also been used to characterize hexachloroosmate(IV) salts. researchgate.net

Here is a table summarizing some structural parameters obtained from X-ray diffraction for selected Os(IV) complexes:

CompoundCoordination GeometrySelected Bond Lengths (Å)Selected Bond Angles (°)Reference
Os(aryl)4 (pseudotetrahedral)PseudotetrahedralOs-C: 1.9965(8) - 2.0560(10)Not explicitly detailed acs.org
[OsCl6]2- (in (AsPh4)2OsCl6 · 2 CH2C12)OctahedralNot explicitly detailedNot explicitly detailed researchgate.net
cis-[OsIVCl4(κN2-1H-ind)2]OctahedralNot explicitly detailedNot explicitly detailed nih.govrsc.org

Note: Specific bond lengths and angles vary depending on the ligands and the specific complex.

Catalytic Applications and Mechanistic Insights of Osmium Iv Catalysts

Olefin Functionalization Catalysis by Osmium(IV) Complexes

Osmium catalysts are widely recognized for their utility in olefin functionalization, particularly in dihydroxylation reactions. While Os(VIII) is the common starting point (e.g., OsO₄), Os(IV) species can be involved in the catalytic cycle.

Mechanistic Investigations of Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a prominent example of osmium-catalyzed olefin functionalization, yielding vicinal diols with high enantioselectivity. Although the catalytic cycle typically involves Os(VIII) and Os(VI) species, mechanistic studies have explored potential pathways involving other oxidation states, including Os(IV). The generally accepted mechanism for Sharpless AD involves the formation of a chiral osmium(VIII)-ligand complex, followed by a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. wikipedia.orgwikipedia.org This intermediate, formally an Os(VI) species, is then hydrolyzed to release the vicinal diol and regenerate an Os(VI) species, which is subsequently reoxidized to Os(VIII) by a stoichiometric oxidant to complete the catalytic cycle. wikipedia.orgwikipedia.orgwikipedia.org

However, alternative or secondary catalytic pathways have been considered. Some investigations suggest the possibility of a secondary catalytic cycle where the osmate ester intermediate is oxidized before dissociation, leading to an osmium(VIII)-diol complex that can dihydroxylate another alkene. wikipedia.org Dihydroxylations via this secondary pathway often exhibit lower enantioselectivity. wikipedia.org The precise involvement and role of discrete Os(IV) complexes as active catalysts or key intermediates specifically within the widely accepted Sharpless AD catalytic cycle, which primarily focuses on Os(VIII) and Os(VI), is a subject of ongoing mechanistic refinement and depends on the specific reaction conditions and catalyst system employed.

The mechanism of Sharpless asymmetric dihydroxylation has been extensively studied, and while the precise details are still being refined, the primary pathway involves a [3+2] cycloaddition between the alkene and an Os(VIII)-ligand complex. wikipedia.orgalfa-chemistry.comharvard.edu The chiral ligand plays a crucial role in directing the stereochemical outcome. wikipedia.orgalfa-chemistry.com

Other Olefin Transformation Reactions and Their Osmium(IV)-Mediated Mechanisms

Beyond dihydroxylation, osmium catalysts, potentially involving Os(IV) species, have been explored in other olefin transformations. For instance, osmium compounds can catalyze the hydroformylation of olefins. alfachemic.com The combination of Os₃(CO)₁₂ and specific phosphine (B1218219) ligands has been shown to catalyze the n-selective hydroformylation of various olefins. alfachemic.com While Os₃(CO)₁₂ contains osmium in a formal oxidation state of zero, the catalytic cycle could involve intermediates with different oxidation states, potentially including Os(IV) species under catalytic conditions.

OsO₄ has also been reported to catalyze the oxidative cyclization of 1,5-dienes in the presence of an oxidant like NaIO₄, leading to tetrahydrofuran (B95107) diols. nih.gov The mechanism is believed to involve an initial [3+2]-cycloaddition with one of the olefins. nih.gov While the initial step involves Os(VIII), the subsequent steps and the nature of the active species throughout the catalytic cycle could involve various osmium oxidation states.

Osmium-catalyzed aminohydroxylation of olefins, which forms vicinal amino-alcohols, is another related transformation where OsO₄ is used catalytically with a nitrogen source and an oxidant. wikipedia.orgacs.org Density functional theory calculations have been used to investigate the mechanism and regioselectivity of this reaction, suggesting a [3+2] mechanism. acs.org

Hydrogenation and Dehydrogenation Catalysis with Osmium(IV) Systems

Osmium complexes, including those in the +4 oxidation state, have demonstrated activity in both hydrogenation and dehydrogenation reactions. acs.orgnih.gov

Transfer Hydrogenation Mechanisms and Catalyst Design

Transfer hydrogenation involves the transfer of hydrogen from a donor molecule (e.g., alcohol, formic acid) to a substrate (e.g., ketone, imine, alkene), catalyzed by a metal complex. illinois.eduwikipedia.org Osmium complexes have been explored as catalysts for the transfer hydrogenation of ketones, aldehydes, imines, and esters. acs.orgnih.gov

Mechanistic studies on transfer hydrogenation catalyzed by transition metal complexes often propose an "outer sphere mechanism" or a metal-ligand bifunctional mechanism, where both the metal center and a ligand cooperate in the hydrogen transfer. illinois.eduwikipedia.orgnih.gov While much of the focus in transfer hydrogenation has been on ruthenium and rhodium catalysts, osmium complexes with specific ligand designs, such as pincer-type ligands, have shown promising activity. acs.orgresearchgate.net The design of the catalyst, particularly the nature of the ligands, plays a crucial role in influencing the activity, selectivity, and mechanism of transfer hydrogenation reactions catalyzed by osmium(IV) systems.

Acceptorless Dehydrogenation of Organic Substrates (e.g., Alcohols, Formic Acid)

Acceptorless dehydrogenation (AD) is a "green" process that generates molecular hydrogen as the sole byproduct, avoiding the need for stoichiometric oxidants or hydrogen acceptors. nih.govresearchgate.net Osmium complexes have been investigated for the acceptorless dehydrogenation of alcohols and formic acid. researchgate.netnih.govresearchgate.netunizar.esunizar.esacs.orgacs.org

For the dehydrogenation of alcohols, osmium catalysts, including those formally described as Os(IV) hydrides, have shown activity in converting primary alcohols to aldehydes or esters and secondary alcohols to ketones. researchgate.netresearchgate.netunizar.esacs.org Mechanistic studies often point towards pathways involving the release of molecular hydrogen and the formation of intermediate species. For instance, some osmium polyhydride complexes are proposed to promote σ-bond activation reactions, which are relevant in dehydrogenation processes. researchgate.net

The dehydrogenation of formic acid (HCOOH) to H₂ and CO₂ is another important reaction for hydrogen storage and generation. nih.govresearchgate.netunizar.esacs.org Osmium(IV)-germylene cooperative systems have been developed as bifunctional catalysts for this transformation. nih.govunizar.esacs.org Mechanistic investigations of such systems suggest a cooperative mechanism where both the metal center and the ligand are involved. For a specific Os(IV)-Ge(II) catalyst, the mechanism involves the release of H₂ and CO₂, with the CO₂ release step being potentially assisted by a molecule of formic acid. unizar.esacs.orgacs.org The catalytic cycle for formic acid dehydrogenation catalyzed by an osmium polyhydride has been proposed to involve the release of H₂ to generate an Os(IV)-trihydride intermediate, which then activates the O-H bond of formic acid. unizar.esacs.org

Here is a simplified representation of key steps in some proposed Os(IV)-catalyzed dehydrogenation mechanisms:

SubstrateProposed Os(IV) Intermediate/SpeciesKey Mechanistic Step(s)Reference(s)
AlcoholsOs(IV) hydridesσ-bond activation, H₂ release researchgate.netunizar.es
Formic AcidOs(IV)-trihydride, Os(IV)-formateO-H activation, H₂ release, CO₂ release (acid-assisted) unizar.esacs.orgacs.org

These studies highlight the intricate nature of Os(IV)-catalyzed dehydrogenation, often involving metal-ligand cooperation and specific substrate interactions.

Oxidation Catalysis Mediated by Osmium(IV)

While higher oxidation states of osmium, particularly Os(VIII) in OsO₄, are more commonly associated with oxidation catalysis (e.g., dihydroxylation), Os(IV) species can also be involved in oxidative transformations, sometimes as active catalysts or intermediates generated under catalytic conditions.

For example, supported osmium dioxo species, described as Os(=O)₂(–Osupport)₁or₂, which can be formed from Os₃(CO)₁₂, have been investigated as catalysts for CO oxidation. osti.gov While the oxidation state of the active species in this heterogeneous system might vary, the starting material involves osmium in a higher oxidation state that is reduced during the formation of the supported species. The catalytic cycle for CO oxidation is inferred to involve osmium monocarbonyl species. osti.gov

In some catalytic oxidation reactions utilizing hydrogen peroxide as the terminal oxidant, osmium complexes in various oxidation states can be involved. For instance, an osmium(VI) nitrido complex has been reported as an efficient catalyst for the oxidation of alkanes using H₂O₂. researchgate.net The proposed mechanism involves O-atom transfer from H₂O₂ to the Os(VI) complex to generate an Os(VIII) intermediate. researchgate.net This illustrates how osmium can cycle through different oxidation states, including potentially Os(IV) depending on the specific catalytic system and reaction conditions, to effect oxidative transformations.

While direct examples of Os(IV) complexes acting as the primary catalyst for oxidation reactions (other than those involving redox cycling where Os(IV) is an intermediate) are less prevalent compared to Os(VIII), the involvement of Os(IV) species in the catalytic cycles of reactions initiated by higher oxidation state osmium compounds or generated in situ under oxidative conditions is a possibility that is explored in mechanistic studies.

Selective Oxidation of Organic Substrates and Associated Mechanisms

Osmium compounds, including those where osmium is formally in the +4 oxidation state or participates in redox cycles involving Os(IV), are well-known for their utility in the selective oxidation of organic substrates. A prominent example is the dihydroxylation of alkenes, often catalyzed by osmium tetroxide (OsO4), where a cyclic osmate ester intermediate is formed. While OsO4 is an Os(VIII) compound, catalytic cycles often involve the reduction of Os(VIII) to lower oxidation states, including Os(VI) and potentially Os(IV), which are then reoxidized by co-oxidants.

For instance, osmium tetroxide can catalyze the oxidation of saturated alkanes with hydrogen peroxide in a water medium. researchgate.netcore.ac.uk Studies suggest that Os(IV) species may be involved in these selective oxidations. core.ac.uk The proposed mechanism can involve the activation of H2O2 by the osmium catalyst to generate active oxygen species, such as hydroxyl or hydroperoxide radicals, which then abstract a hydrogen atom from the alkane. core.ac.uk Alternatively, a mechanism involving a hydroxide (B78521) adduct of OsO4, [OsO4(OH)]⁻, as the active oxidant has been proposed for alkane oxygenation reactions. researchgate.net

Another area involves the oxidation of alcohols catalyzed by heterometallic complexes containing osmium. rutgers.edu In such systems, the mechanism can proceed through initial coordination of the alcohol to the osmium center, followed by proton transfer and β-hydrogen elimination. rutgers.edu

Biomimetic Oxidation Reactions Involving Osmium(IV)

Osmium catalysts have been employed in biomimetic oxidation reactions, mimicking enzymatic processes found in nature. A notable example is the osmium-catalyzed dihydroxylation of olefins using hydrogen peroxide as the oxidant, which employs an electron transfer mediator, such as a flavin, to facilitate the reoxidation of reduced osmium species. su.seorganic-chemistry.org This system mimics the electron transfer processes in biological oxidations, allowing for mild and selective transformations. su.seorganic-chemistry.org

In these biomimetic systems, a coupled catalytic cycle is utilized where Os(VI) is recycled to Os(VIII) by a mediator system. organic-chemistry.org This approach enables the use of less toxic and more environmentally friendly oxidants like H2O2, providing an alternative to stoichiometric amounts of OsO4. su.seorganic-chemistry.org

Polymerization Catalysis and Polymer Modification with Osmium(IV) Compounds

Osmium compounds, including those in the +4 oxidation state, have found applications in polymerization catalysis and polymer modification. Their ability to form stable carbene and metallacyclobutane intermediates makes them relevant in certain polymerization mechanisms.

Ring-Opening Metathesis Polymerization (ROMP) Initiated by Osmium(IV)

While ruthenium and molybdenum complexes are more widely known as initiators for Ring-Opening Metathesis Polymerization (ROMP), certain osmium compounds have also demonstrated catalytic activity in this area. researchgate.netgoogle.com For instance, the dinuclear complex Cp2Os2Br4 (Cp = pentamethylcyclopentadienyl) and related mono(pentamethylcyclopentadienyl)osmium compounds have been shown to catalyze the ROMP of norbornene. acs.org Treatment of Cp*2Os2Br4 with methylaluminoxane (B55162) can yield a highly active catalyst for norbornene polymerization, achieving high polymer yields. acs.org

ROMP typically involves a chain mechanism mediated by metal carbene and metallacyclobutane complexes as propagating species. researchgate.net The initiation step involves the reaction of the metal alkylidene initiator with the cyclic olefin.

Controlled Polymerization Processes and Osmium(IV) Role

Osmium complexes have been explored in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). nih.govacs.org ATRP is a versatile method for controlled radical polymerization that relies on a redox-mediated atom transfer reaction to control the concentration of actively propagating chains. nih.gov Although copper is the most common catalyst for ATRP, other transition metals, including osmium, have been successfully employed. nih.gov The mechanism involves the reversible activation and deactivation of dormant polymer chains by the metal catalyst. nih.gov

Osmium-mediated radical polymerization has been investigated, indicating the potential for osmium complexes to participate in controlled polymerization processes. acs.org

C-C and C-Heteroatom Coupling Reactions Catalyzed by Osmium(IV)

Osmium(IV) complexes are active in various C-C and C-heteroatom coupling reactions, which are essential transformations in organic synthesis.

Osmium complexes can catalyze C-C coupling reactions, including those involving alkynes and olefins. acs.orgunizar.esacs.orgnih.gov For example, a dihydride-osmium(IV) complex, [OsH2(κ2-O2CCH3)(H2O)(PiPr3)2]BF4, serves as a precursor for catalytic C-C coupling reactions, such as the polymerization of acetylene (B1199291) and the synthesis of cyclic compounds. acs.org The mechanism can involve the activation of alkyne molecules and the formation of key organometallic intermediates. acs.org

Cyclopentadienyl-osmium compounds, including those formally in the Os(IV) oxidation state, have been shown to undergo C-C coupling reactions and C-H bond activation. acs.orgcapes.gov.br These reactions can lead to the formation of various organometallic derivatives, including carbyne and olefin complexes. acs.orgcapes.gov.br

Osmium catalysts are also involved in C-heteroatom coupling reactions. nih.govchemrxiv.org For instance, osmium polyhydride complexes have been shown to catalyze the hydration of aliphatic nitriles, which involves the formation of C-N bonds. nih.gov The proposed mechanism for nitrile hydration catalyzed by an osmium(IV) trihydride amidate complex involves nitrile coordination and nucleophilic attack of a water molecule. nih.gov

Furthermore, osmium complexes can catalyze C-heteroatom cross-coupling reactions in the functionalization of organic molecules. chemrxiv.org

Advanced Materials Science Incorporating Osmium Iv

Osmium(IV)-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. wikipedia.orgresearchgate.net Their tunable structures, high surface areas, and controllable properties make them promising for diverse applications, including gas storage and separation, catalysis, and sensing. wikipedia.orgresearchgate.netmdpi.commdpi.com The integration of osmium(IV) centers into these frameworks offers the potential to impart unique characteristics owing to osmium's redox activity and coordination behavior. acs.orgacs.orgchemrxiv.orgamazonaws.com

Rational Design and Synthesis of Osmium(IV)-Containing MOFs

The synthesis of osmium(IV)-containing MOFs and coordination polymers often involves the reaction of osmium(IV) precursors with suitable organic linkers. Challenges in synthesizing osmium(IV) tetraaryl complexes, which can serve as building blocks for extended frameworks, have been noted due to low yields when using volatile and toxic OsO₄. researchgate.netrsc.orgrsc.org However, improved routes starting from less hazardous precursors like (Oct₄N)₂[OsX₆] (X = Cl, Br) have been developed, leading to higher yields of air-stable osmium(IV) tetraaryl complexes. researchgate.netrsc.orgrsc.org The rational design of these materials involves selecting organic ligands that can coordinate with osmium(IV) centers to form desired network structures with specific pore sizes and functionalities. The steric bulk of the ligands can influence the synthesis yield and the resulting geometry of the osmium(IV) complexes within the framework. rsc.orgrsc.org

A newly synthesized crystalline monoclinic tetrakis (μ₄-4,4′-Bipyridyl)-Osmium(IV)-MOF was reported using a laser-assisted hydrothermal procedure. researchgate.net This highlights the exploration of different synthetic methodologies to achieve Os(IV)-based MOFs.

Gas Sorption and Separation Properties of Osmium(IV) MOFs (e.g., hydrogen storage)

The porous nature of MOFs makes them attractive for gas adsorption and separation applications. wikipedia.orgresearchgate.netmdpi.comrsc.org Osmium(IV)-containing MOFs are being explored for their potential in gas storage, particularly for hydrogen. researchgate.netrsc.orgresearchgate.net The specific surface area of MOFs plays a crucial role in their gas uptake capacity. For instance, a novel Os(IV)-MOF was found to have a BET specific surface area of approximately 889 m²/g. researchgate.net

Research findings indicate that some MOFs exhibit significant hydrogen uptake at cryogenic temperatures. rsc.orgresearchgate.net For practical hydrogen storage applications, the focus is on achieving high uptake at near room temperature and moderate pressures. researchgate.net While MOFs have shown promising hydrogen storage capacities, the low isosteric enthalpy of hydrogen adsorption in many MOFs remains a challenge. rsc.org Strategies like linker functionalization and the introduction of unsaturated metal sites are being investigated to enhance the interaction between hydrogen and the MOF framework, thereby improving storage performance. rsc.org

The newly synthesized Os(IV)-MOF demonstrated a maximum H₂ uptake of 5.15 wt% at 170°C and approximately 14 bar pressure, showcasing its potential as a hydrogen storage material. researchgate.net

Electrocatalytic Applications of Osmium(IV) Materials

Electrocatalysis is a key area where osmium-based materials, including those featuring osmium(IV), are being investigated. researchgate.netacs.orgcymitquimica.comanl.govnih.govnih.gov The ability of osmium to exist in varying oxidation states contributes to its potential in catalyzing electrochemical reactions. spuvvn.edu

Hydrogen Evolution Reaction (HER) Electrocatalysis by Osmium(IV) Systems

The Hydrogen Evolution Reaction (HER) is a crucial process in water splitting for hydrogen production. researchgate.netresearchgate.netacs.orgnih.gov Efficient and cost-effective electrocatalysts are essential for reducing the energy barrier of this reaction. researchgate.netresearchgate.netacs.orgnih.gov Osmium, as a platinum-group metal, has shown promise in HER electrocatalysis, although it has been less explored compared to other PGMs. acs.orgresearchgate.netacs.orgnih.gov

Studies have shown that osmium-based materials can exhibit high activity towards HER. For example, osmium-doped WO₂.₇₂ has been investigated as an electrocatalyst for water splitting, linking to glucose oxidation. researchgate.net Interface engineering and the use of nanostructured osmium materials have been explored to enhance HER performance. acs.orgnih.govresearchgate.netacs.orgnih.gov Theoretical calculations suggest that the electronic state of osmium can be regulated through interface engineering, influencing the adsorption of intermediates and thus enhancing catalytic activity. acs.org

An optimally balanced Os@TiO₂ nanotube composite prepared under specific conditions exhibited a low overpotential of 61 mV at a current density of 100 mA cm⁻² and a high mass activity of 20.8 A mgOs⁻¹ at 80 mV in acidic medium, demonstrating stable HER performance. acs.orgnih.gov Boron-modulated osmium aerogels with defects have also shown low overpotentials for HER in acidic, alkaline, and neutral electrolytes. researchgate.net Subnanometric osmium clusters confined on palladium metallenes have exhibited excellent bifunctional properties for catalyzing both HER and Oxygen Reduction Reactions (ORR). nih.gov

Oxygen Evolution Reaction (OER) Electrocatalysis with Osmium(IV) Compounds

Osmium-doped WO₂.₇₂ has shown promising OER performance, with a low overpotential of 248 mV at 10 mA cm⁻² in 1 M KOH, which is superior to commercial RuO₂. researchgate.net Investigations into the role of osmium surface structure and oxidation states in electrocatalysis, including OER, are ongoing to better understand the mechanisms involved. anl.gov While Os(0) and Os(IV) states have been observed on electrode surfaces, their specific roles in OER catalysis require further examination. anl.gov

Integration of Osmium(IV) into Nanostructured and Hybrid Materials

The integration of osmium(IV) into nanostructured and hybrid materials allows for the combination of the unique properties of osmium with those of other materials, potentially leading to enhanced or synergistic functionalities. Nanostructured osmium materials, such as nanoparticles and nanopowders, have been synthesized and explored for various applications, including catalysis. americanelements.comamericanelements.comeuropa.eumdpi.comresearchgate.net

Hybrid materials incorporating osmium-organic moieties have been prepared, and studies have indicated electron transfer from organic moieties to the osmium atom within these structures. tandfonline.com This electron transfer can contribute to the unique electronic nature of these hybrid materials, which could be relevant for applications in electronic, magnetic, and optical devices. tandfonline.com

Synthesis and Characterization of Osmium(IV) Nanoparticles and Nanocomposites

The synthesis of osmium nanoparticles and nanocomposites often involves the reduction of osmium precursors. One method describes the generation of osmium nanoparticles from osmium tetroxide (OsO₄) in tert-butyl alcohol via reduction with molecular hydrogen in a contactor with a polypropylene (B1209903) membrane. nih.gov The resulting composite membranes, referred to as Os-PPM, have been characterized using various techniques including scanning electron microscopy (SEM), high resolution SEM (HR-SEM), energy dispersive spectroscopy (EDAX), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, thermal gravimetric analysis (TGA), and differential scanning calorimetry (DSC). nih.gov

Another approach involves the synthesis of osmium nanoparticles through electron-beam irradiation of an organometallic osmium complex encapsulated in self-spreading polymer micelles. rsc.org This method allows for the synthesis of nanoparticles with defined sizes ranging from 1.5 to 50 nm. rsc.org Characterization of these nanoparticles has been performed using transmission electron microscopy (TEM), high-resolution TEM (HRTEM), and atomic force microscopy (AFM). rsc.org X-ray photoelectron spectroscopy (XPS) has been used to detect the oxidation state of osmium nanoparticles, revealing the presence of Os²⁺ and Os⁴⁺ ions after exposure to air. rsc.org

Surfactant-free syntheses using monoalcohols as solvents and reducing agents at low temperatures (<100 °C) have also been explored for obtaining colloidal osmium nanoparticles. beilstein-journals.orgresearchgate.net Studies investigating the effect of precursors like OsCl₃ or H₂OsCl₆, precursor concentration, solvent, presence of a base, and water content have shown that Os nanoparticles can be obtained without a base under certain conditions. beilstein-journals.orgresearchgate.net X-ray total scattering with pair distribution function (PDF) analysis indicated the formation of 1-2 nm hexagonal close packed (hcp) nanoparticles from chain-like [OsOₓClᵧ] complexes. beilstein-journals.orgresearchgate.net

A novel crystalline monoclinic tetrakis (μ₄-4,4′-Bipyridyl)-Osmium(IV)-MOF has been synthesized via laser-assisted hydrothermal procedures. researchgate.net This material was characterized by techniques such as micro-elemental analysis, X-ray, XPS-spectra, IR, UV/Vis, TGA-thermal analysis, ¹H-NMR, field emission scanning electron microscopy (FE-SEM), and 3D-atomic force microscope (3D-AFM). researchgate.net The material exhibited a specific surface area of approximately 889 m²g⁻¹ (BET). researchgate.net

Detailed research findings on the synthesis and characterization of Os(IV) nanoparticles and nanocomposites can be summarized in the following table:

Synthesis MethodPrecursor(s)Reducing Agent/ConditionsCharacterization Techniques UsedKey Findings
Reduction in hollow fiber membrane contactorOsmium tetroxide (OsO₄) in tert-butyl alcoholMolecular hydrogenSEM, HR-SEM, EDAX, XRD, FTIR, TGA, DSCFormation of Os nanoparticles on polypropylene hollow fibers. nih.gov
Electron-beam irradiation of organometallic complexOrganometallic osmium complexElectron beamTEM, HRTEM, AFM, XPSSynthesis of size-controlled (1.5-50 nm) Os nanoparticles; presence of Os²⁺, Os⁴⁺ after air exposure. rsc.org
Surfactant-free synthesis in monoalcoholsOsCl₃, H₂OsCl₆Methanol, Ethanol (low temperature <100°C)X-ray total scattering (PDF analysis)Formation of 1-2 nm hcp Os nanoparticles from [OsOₓClᵧ] complexes. beilstein-journals.orgresearchgate.net
Laser-assist hydrothermal procedureNot explicitly specified (forms Os(IV)-MOF)Laser, Hydrothermal conditionsElemental analysis, X-ray, XPS, IR, UV/Vis, TGA, ¹H-NMR, FE-SEM, 3D-AFMSynthesis of crystalline monoclinic Os(IV)-MOF with high surface area. researchgate.net

Fundamental Electronic and Photonic Properties of Osmium(IV) Nanomaterials

While the search results provided more information on the electronic and photonic properties of Osmium(II) complexes, some insights into Osmium(IV) materials can be drawn. Osmium(IV) oxide (OsO₂) is described as a highly insoluble, thermally stable source of osmium. americanelements.com Oxide compounds are generally not electrically conductive, although some perovskite structured oxides exhibit electronic conductivity. americanelements.com

Homoleptic transition metal(IV) tetraaryl complexes, including those of Os(IV), possess distinct electrochemical, magnetic, and optical properties attributed to their tetrahedral coordination geometry. amazonaws.comchemrxiv.org Os(IV) tetraaryl complexes with ortho-methylated σ-aryl ligands have shown robustness and can be purified in air. amazonaws.comchemrxiv.org These compounds exhibit rich redox chemistry. amazonaws.com Studies on Os(IV) tetraaryl complexes have identified correlations between their electrochemical and optical gaps, and between their redox potentials and ligand substituents, which have been rationalized through density functional theory calculations. nih.gov

Dinuclear cyclometalated trihydride osmium(IV) complexes have been synthesized and studied using cyclic voltammetry, showing quasi-reversible processes corresponding to Os(IV)/Os(V) and Os(V)/Os(VI) redox features. mdpi.com These Os(IV) complexes exhibited emission around 360 nm with low quantum yields (0.005-0.020), suggesting a ligand-centered transition as the origin of the emission. mdpi.com

Luminescent and Optoelectronic Properties of Osmium(IV) Complexes for Advanced Research

While much of the research on luminescent osmium complexes focuses on the Os(II) oxidation state due to its favorable photophysical properties for applications like OLEDs and biological probes rsc.orgnih.govwashington.edursc.orgresearchgate.netnih.gov, there is emerging work on the luminescent properties of Os(IV) complexes.

Homoleptic transition metal(IV) tetraaryl complexes of Os(IV) exhibit distinct optical properties. amazonaws.comchemrxiv.org Research on these complexes has explored the relationship between their structure and electronic/optical properties, including their optical gaps. nih.gov

Dinuclear cyclometalated trihydride osmium(IV) complexes have demonstrated emission in the UV region (around 360 nm), albeit with low quantum yields. mdpi.com This emission was attributed to a ligand-centered transition. mdpi.com

Photophysical Studies of Osmium(IV) Complexes in Varying Environments

Photophysical studies of transition metal complexes, including osmium, often investigate their behavior in different environments such as solutions of varying solvents and temperatures, and in solid matrices. nih.govusf.edudcu.ie These studies aim to understand how the environment influences excited-state properties, emission characteristics, and decay pathways.

While detailed photophysical studies specifically on Os(IV) complexes in varying environments are less prevalent in the provided search results compared to Os(II), the general principles of photophysical studies on transition metal complexes apply. Environmental factors can affect ligand-metal interactions, solvent-induced excited-state relaxation, and access to non-radiative decay pathways, all of which influence luminescence quantum yields and lifetimes.

Research on luminescent Os(VI) nitrido complexes, which are isoelectronic with Os(IV) complexes (d² configuration), has shown that their luminescence in solid state, solution (e.g., CH₂Cl₂), and glassy matrices at low temperatures (77 K) is due to phosphorescence originating from ligand-to-metal charge transfer (LML'CT) states. nih.gov The presence of electron-withdrawing substituents on the ligand in these Os(VI) complexes was found to enhance the LML'CT emission. nih.gov This suggests that for Os(IV) complexes with similar electronic configurations, ligand design and environmental factors could also play a significant role in tuning their photophysical properties.

Structure-Property Relationships for Tunable Luminescence in Osmium(IV) Systems

Understanding the relationship between the molecular structure of osmium complexes and their photophysical properties is crucial for designing materials with tunable luminescence. For Os(II) complexes, systematic ligand modifications have been shown to tune emission wavelengths and efficiencies. rsc.orgwashington.edu For instance, in a series of osmium(II) bitriazolyl complexes, the progressive replacement of bipyridyl ligands with bitriazolyl ligands led to blue-shifted UV-visible absorption spectra and tunable electroluminescence in light-emitting electrochemical cells (LECs) ranging from deep-red to near-infrared. rsc.org

For Os(IV) systems, the structure-property relationship is an active area of investigation. Studies on Os(IV) tetraaryl complexes have correlated structural features (e.g., ligand substituents) with electrochemical and optical properties, including optical gaps. nih.gov This indicates that rational design of ligands can influence the electronic structure and potentially the photoluminescent properties of Os(IV) complexes.

The observation of ligand-centered emission in dinuclear cyclometalated trihydride osmium(IV) complexes mdpi.com highlights the role of specific ligand types in determining the nature of the emissive excited state. By modifying the ligands, it may be possible to tune the energy and efficiency of these ligand-centered emissions.

Based on the findings for related Osmium oxidation states (Os(II) and Os(VI)), it is reasonable to infer that for Os(IV) complexes, systematic variations in ligand structure, coordination geometry, and the introduction of specific functional groups will allow for the tuning of their electronic transitions and excited-state dynamics, thereby influencing their luminescent properties. The d⁴ low-spin electronic configuration of stable Os(IV) compounds amazonaws.comchemrxiv.org will dictate the available electronic transitions and their relative energies, which can be further modulated by the ligand field.

Interdisciplinary Research Frontiers Involving Osmium Iv

Bioinorganic Chemistry of Osmium(IV) at the Molecular Level

The interaction of metal complexes with biological molecules like DNA and proteins is a cornerstone of bioinorganic chemistry. Osmium complexes, including those in the +4 oxidation state, have garnered attention for their potential applications in this field, particularly as probes for studying the structure and function of these biomacromolecules. nih.gov

Mechanistic Studies of Osmium(IV) Interactions with DNA and Nucleic Acids (e.g., as probes)

Osmium complexes have been explored for their ability to interact with DNA and other nucleic acids, offering insights into their structure and dynamics. spuvvn.edunih.govnih.govnih.gov Studies have investigated the binding properties of Os(IV) complexes with DNA, revealing effective binding capabilities. spuvvn.edu For instance, molecular docking studies on a series of osmium(IV) complexes with B-DNA have shown favorable interaction energies, indicating effective binding. spuvvn.edu

Text Table 1: Molecular Docking Energy Levels of Os(IV) Complexes with B-DNA spuvvn.edu

ComplexMolecular Docking Energy (kJ/mol)
Complex 1-301.07
Complex 2-232.99
Complex 3-287.73
Complex 4-192.41
Complex 5-261.55

These energy values suggest that the presence of osmium contributes to the binding ability of the complexes with DNA. spuvvn.edu Furthermore, complexes containing planar moieties, such as a phenyl group, tend to exhibit more effective energy values, potentially due to easier insertion into the DNA groove. spuvvn.edu

Beyond binding, Os(IV) complexes have demonstrated the ability to promote the cleavage of plasmid DNA, as monitored by agarose (B213101) gel electrophoresis. spuvvn.edu This DNA cleavage capability highlights their potential as tools for molecular biology research.

Osmium tetroxide (OsO₄), where osmium is in the +8 oxidation state, has also been used as a chemical probe for studying RNA structure. nih.gov While this involves a different oxidation state, the principle of using osmium compounds to probe nucleic acid structure is relevant to the broader application of osmium in bioinorganic chemistry. OsO₄ predominantly modifies uracil (B121893) nucleotides in structured RNAs, and changes in its reactivity can correlate with ligand-driven conformational changes in RNA structure. nih.gov This suggests the potential for Os(IV) complexes, with appropriate design, to also serve as probes for RNA structure and dynamics.

Osmium(IV) in Advanced Analytical Chemistry Methodologies

Osmium, including its +4 oxidation state, presents challenges and opportunities in analytical chemistry due to its various oxidation states and potential for volatility (particularly OsO₄). pjoes.comtandfonline.com Developing methods for the accurate and selective determination and speciation of Os(IV) in different matrices is crucial for various applications.

Speciation Analysis of Osmium(IV) in Complex Mixtures

Speciation analysis, the determination of the physical and chemical forms of an element, is important for understanding its behavior and impact in various systems. Methods have been developed for the speciation analysis of Os(VIII) and Os(IV) in mixtures, often utilizing spectrophotometric techniques. researchgate.netresearchgate.nettandfonline.com For example, UV-VIS spectrophotometry using quercetin (B1663063) as a chromogenic reagent has been employed for the determination of Os(VIII) (as OsO₄) and Os(IV) (as [OsCl₆]²⁻ complex) in their mixtures. researchgate.netresearchgate.nettandfonline.com This method allows for the selective determination of Os(IV) by isolating its signals using derivative spectrophotometry. researchgate.netresearchgate.nettandfonline.com

Text Table 2: Spectrophotometric Determination of Os(IV) using Quercetin researchgate.nettandfonline.com

Species DeterminedReagentMethodDetection Limit (µg mL⁻¹ Os)RSD (%)
Os(VIII)QuercetinDirect Spectrophotometry0.10.87–4.65
Os(VIII)QuercetinFirst-Derivative Spectrometry0.010.45–1.15
Os(IV)QuercetinThird-Order Derivative SpectraNot explicitly stated0.61–1.48 (in mixtures) tandfonline.com

The ability to selectively determine Os(IV) in the presence of other osmium species, such as Os(VIII), is critical for accurate speciation analysis in complex samples. researchgate.nettandfonline.com Different chromogenic reagents and spectrophotometric approaches, including derivative spectrophotometry, are utilized to enhance selectivity and sensitivity. researchgate.netlnu.edu.ua

Development of Novel Osmium(IV)-Based Analytical Probes

Osmium complexes can be incorporated into novel analytical probes for the detection and quantification of various analytes. While the search results primarily highlight the use of organic reagents for osmium determination, the concept of developing osmium-based probes is relevant. lnu.edu.uatandfonline.com For instance, a simple spectrophotometric method for the determination of Os(IV) ions based on the formation of a complex with Congo Red has been developed. researchgate.net This method utilizes the complex formation between Os(IV) and Congo Red at a specific pH, resulting in a complex with maximum light absorption at 340 nm. researchgate.net

The development of colorimetric or luminescent probes incorporating osmium could offer new avenues for sensing applications. researchgate.netscirp.org Research on novel osmium carbonyl complexes has shown their spectroscopic sensing characteristics to DNA and other polyanions, indicating their potential as luminescence sensors. scirp.org These complexes exhibit altered luminescence intensity and spectral shifts in the presence of polyanions, demonstrating their sensitivity for detection in the low micromolar range. scirp.org

Environmental and Geochemical Role of Osmium(IV) in Fundamental Processes

Osmium's behavior in the environment and geological systems is complex and influenced by its various oxidation states. The rhenium-osmium (Re-Os) isotopic system is a valuable tool in geochemistry for studying processes such as continental erosion, mantle dynamics, and impact events. geoscienceworld.orghawaii.edu While the isotopic system involves different oxidation states, understanding the redox behavior and speciation of osmium, including Os(IV), is crucial for interpreting geochemical data.

In environmental systems, the mobility and fate of osmium are influenced by factors such as complexation and redox conditions. uwaterloo.caresearchgate.net Osmium may be removed from sediment pore waters as Os(IV), followed by further reduction to Os(III) in anoxic sediments. uwaterloo.ca The speciation of osmium in hydrothermal systems, for instance, shows that Os(IV) in the form of [OsCl₆]²⁻ can be the dominant species under certain temperature and pressure conditions. researchgate.net This highlights the role of Os(IV) species in the transport and circulation of osmium in geological fluids.

Anthropogenic activities, such as the use of automobile catalytic converters, have also introduced anthropogenic osmium into the environment, altering the natural geochemical cycle of osmium. researchgate.netpnas.org While this often involves the release and dispersion of osmium in various forms, understanding the potential transformations and speciation of this anthropogenic input, including the formation and behavior of Os(IV) species, is important for assessing its environmental impact.

Future Directions and Grand Challenges in Osmium Iv Research

Design and Synthesis of Highly Efficient and Sustainable Osmium(IV) Catalysts

A primary challenge in osmium chemistry is the development of highly efficient and sustainable catalysts. researchgate.net While osmium complexes have demonstrated remarkable catalytic activity in various reactions, including hydrogenations and dehydrogenations, there is a continuous need for catalysts with higher productivity and selectivity. acs.org Future research will focus on several key areas:

Bifunctional Catalyst Design : A novel approach involves creating bifunctional catalysts by coordinating σ-donor Lewis acids with platinum-group metal fragments. nih.gov This design enhances the basicity of the base and the acidity of the acid, leading to unique catalytic properties. nih.gov An example is the osmium(IV)-germylene cooperative system for the dehydrogenation of formic acid. nih.gov

Ligand-Centered Reactivity : The introduction of ligands with specific functionalities, such as an NH group, can significantly enhance catalytic activity. acs.org PNN osmium complexes containing the 2-aminomethylpyridine motif, for instance, are among the most active catalysts for the hydrogenation of esters, with activities comparable or superior to analogous ruthenium systems. acs.org

Sustainable Synthesis Protocols : Developing new, high-yielding preparative methods using alternative starting reagents is crucial to minimize waste and avoid toxic precursors like OsO₄. chemrxiv.org An improved synthetic route to osmium(IV) tetraaryl complexes starts from novel tetra-n-octylammonium hexahaloosmate(IV) precursors, ((Oct₄N)₂[OsX₆]; X = Cl, Br), achieving significantly higher yields. chemrxiv.org

Table 1: Comparison of Synthetic Routes to Osmium(IV) Tetraaryl Complexes

Starting MaterialProductTypical YieldAdvantages
OsO₄Os(aryl)₄≤34%Established method
(Oct₄N)₂[OsBr₆]Os(2-tolyl)₄≥75%High yield, avoids toxic OsO₄
(Oct₄N)₂[OsBr₆]Os(2,5-xylyl)₄≥75%High yield, avoids toxic OsO₄

Unraveling Complex Transient Intermediates in Osmium(IV)-Mediated Reactions

A deeper understanding of reaction mechanisms is essential for the rational design of improved catalysts. A significant challenge lies in the detection and characterization of short-lived, transient intermediates in Osmium(IV)-mediated reactions. Future efforts will rely on a combination of advanced spectroscopic techniques and computational modeling.

Key areas of focus include:

Advanced Spectroscopic Techniques : The use of techniques like single-crystal X-ray diffraction, solution voltammetry, and UV-vis spectroscopy is crucial for characterizing both stable complexes and, where possible, reaction intermediates. nih.gov

Isolation and Characterization of Key Intermediates : Targeting the isolation and structural characterization of proposed anionic species, such as [Os(C₆Cl₅)₄]⁻, can provide direct evidence for reaction pathways. nih.gov

Mechanistic Studies : Detailed mechanistic studies, like those performed on the osmium(IV)-germylene system, help to elucidate the step-by-step processes of catalysis and reveal differences from traditional catalytic systems. nih.gov

Development of Predictive Models for Rational Design of Osmium(IV) Materials

The ability to predict the properties of new materials before their synthesis would dramatically accelerate the discovery process. The development of robust predictive models for Osmium(IV) materials is a major goal.

This involves:

First-Principles Calculations : Using density functional theory (DFT) and other first-principles calculations to rationalize experimental observations, such as electronic property trends in a series of related complexes. nih.gov

Structure-Property Relationships : Establishing clear correlations between the chemical structure of Osmium(IV) complexes and their physical properties. nih.gov For example, correlations have been identified between the electrochemical and optical gaps of Os(aryl)₄ complexes, as well as between their redox potentials and adjusted Hammett parameters. nih.gov

Computational Screening : Employing computational methods to screen large libraries of potential ligands and complexes to identify promising candidates for specific applications.

Table 2: Key Parameters for Predictive Modeling of Osmium(IV) Complexes

ParameterMethod of DeterminationImportance
Electrochemical Potentials (E₁/₂)Solution VoltammetryPredicts redox behavior and stability of different oxidation states. nih.gov
Optical GapsUV-vis SpectroscopyRelates to the electronic structure and potential applications in optoelectronics. nih.gov
Molecular GeometrySingle-Crystal X-ray Diffraction, DFTInfluences steric and electronic properties, and thus reactivity. nih.gov
Hammett ParametersCalculation based on substituentsQuantifies electronic effects of ligands on the metal center. nih.gov

Exploring Novel Reactivity Patterns and Application Niches for Osmium(IV)

While Osmium(IV) catalysis is a major research focus, there is vast untapped potential in exploring new types of reactivity and applications for these complexes.

Future research directions include:

σ-Aryl Ligand Chemistry : Osmium(IV) tetraaryl complexes, due to their stability, are excellent platforms for developing σ-aryl ligand chemistry. nih.gov

Functionalized Ligands : The synthesis of Os(aryl)₄ complexes with pre-installed functional groups (e.g., -F, -Cl, -Br, -I, -SMe) opens up possibilities for post-synthetic modification and the creation of more complex organometallic materials. nih.gov

Materials Science Applications : The unique redox properties of some Osmium(IV) complexes, such as the multiple reversible redox events in Os(mesityl)₄, make them promising candidates for new electronic and magnetic materials. chemrxiv.org The study of intervalence charge transfer in tetra(ferrocenylaryl) complexes of Os(IV) highlights their potential as building blocks for three-dimensional molecular materials with enhanced electronic properties. chemrxiv.org

Leveraging Machine Learning and Artificial Intelligence for Accelerated Osmium(IV) Discovery

Key opportunities include:

Predictive Modeling : ML algorithms can predict the properties of new Osmium(IV) compounds based on their chemical composition and structure, allowing researchers to prioritize synthetic efforts on the most promising candidates. medium.com

High-Throughput Screening : AI can be used to analyze data from high-throughput experiments, enabling the rapid screening of large numbers of potential catalysts or materials.

Data-Driven Insights : By analyzing existing literature and experimental data, AI can help identify new research directions and propose novel molecular designs. The convergence of AI with experimental science creates a "lab in the loop" where computational predictions guide experimental work in a virtuous cycle. youtube.com

Q & A

Q. What are the primary synthetic routes for preparing Osmium(IV) complexes, and how do solvent choices influence reaction outcomes?

Osmium(IV) complexes, such as Na₂OsCl₆ and (NH₄)₂OsCl₆, are typically synthesized via modified literature procedures using refinery-derived precursors. Key methods include:

  • Halide-based synthesis : Reacting osmium oxides with concentrated HCl or HBr under reflux conditions, followed by crystallization .
  • Solvent optimization : Using water or mixed solvents (e.g., butanol-water) to dissolve typically insoluble Os(IV) salts, enabling ligand substitution reactions .
  • Reductive methods : Employing Zn or formaldehyde in alcohol solvents to reduce Os(IV) to lower oxidation states while coordinating CO or phosphine ligands . Solvent polarity and coordinating ability critically affect reaction rates and product purity. For example, aqueous solvents enhance salt solubility but may require pH adjustments to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Osmium(IV) complexes, and what key data should be prioritized?

  • Infrared (IR) spectroscopy : Identifies carbonyl (CO) and hydride (Os-H) stretching frequencies (e.g., CO stretches at 1900–2100 cm⁻¹ for Os(CO)₃(PPh₃)₂) .
  • Elemental analysis : Confirms stoichiometry of C, H, N, and halides, especially for novel complexes .
  • NMR spectroscopy : ³¹P{¹H} NMR reveals phosphine ligand environments and dynamic isomerism in solution .
  • UV-Vis spectrophotometry : Quantifies Os(IV) concentrations via OsO₄ absorption bands at 290–330 nm, though interference from reducing agents must be controlled .

Q. What precautions are necessary when handling Osmium(IV) precursors to mitigate toxicity risks?

  • Avoid OsO₄ formation : Work under inert atmospheres (N₂/Ar) to prevent oxidation of Os(IV) salts to volatile, toxic OsO₄ .
  • Use fume hoods : Conduct reactions in sealed systems with scrubbers to capture OsO₄ vapors .
  • Protective equipment : Wear nitrile gloves, goggles, and lab coats. Monitor air quality with osmium-specific detectors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility properties of Osmium(IV) salts during synthetic procedures?

Discrepancies in solubility often arise from impurities, solvent polarity, or counterion effects. Methodological solutions include:

  • Solvent engineering : Adding water to alcoholic solvents improves dissolution of Na₂OsCl₆ by stabilizing ionic species .
  • Recrystallization : Purify salts using mixed solvents (e.g., ethanol-diethyl ether) to remove insoluble byproducts .
  • pH control : Adjusting acidity (e.g., HCl concentration) prevents hydrolysis of OsCl₆²⁻ to insoluble oxides .

Q. What methodological considerations are critical when adapting spectrophotometric techniques for quantitative analysis of Osmium(IV) species?

  • Wavelength selection : Use λ_max = 290–330 nm for OsO₄ quantification, but validate via calibration curves to account for matrix effects .
  • Reaction time optimization : Monitor color development kinetics to ensure equilibrium (e.g., Os(IV)-thiourea complexes require >30 min for stable absorbance) .
  • Interference mitigation : Mask competing ions (e.g., Fe³⁺) with EDTA or ascorbic acid .

Q. How can computational chemistry be integrated with experimental data to predict the electronic structure and reactivity of Osmium(IV) complexes?

  • DFT calculations : Model ligand-field effects and redox potentials using software like Gaussian or ORCA. Compare computed IR/NMR spectra with experimental data to validate electronic structures .
  • Reactivity predictions : Use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites in Os(IV) complexes, guiding ligand substitution experiments .
  • Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways, aligning with observed solubility trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.